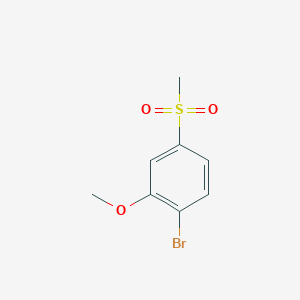

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene

概要

説明

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO3S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-4-(methylsulfonyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

N-Aryl Sulfonamides: Formed through coupling reactions with sulfonamides.

科学的研究の応用

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-bromo-2-methoxy-4-(methylsulfonyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The methoxy and methylsulfonyl groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

1-Bromo-4-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.

1-Bromo-2,3-dimethyl-4-(methylsulfonyl)benzene: Contains additional methyl groups, altering its steric and electronic properties.

1-Bromo-4-methoxy-2-(methylsulfonyl)benzene: Similar structure but different substitution pattern.

生物活性

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene, also known by its CAS number 90531-98-9, is an aromatic compound characterized by a bromine atom, a methoxy group, and a methylsulfonyl group on a benzene ring. Its molecular formula is C₈H₉BrO₃S, and it has a molecular weight of approximately 265.13 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, which include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell viability in various cancer models, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) .

- Mechanism of Action : The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress via calcium release through Wolframin (WFS1), leading to an unfolded protein response (UPR) and subsequent cell death .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .

- Interaction with Biological Targets : Interaction studies have shown that the compound reacts with various biological targets, which is essential for understanding its therapeutic potential .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the unique arrangement of functional groups in this compound may confer distinct biological activities not observed in other derivatives .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound involved treating NSCLC cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential use as an anticancer therapeutic.

Case Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways activated by this compound. The findings suggested that the compound triggers ER stress responses leading to apoptosis in cancer cells, highlighting its role in cancer therapy.

Data Table: Biological Activity Overview

特性

IUPAC Name |

1-bromo-2-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVKPGMTQBHSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。